1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)ethan-1-one
Description
This compound features an 8-azabicyclo[3.2.1]octane core, a heterocyclic scaffold known for its conformational rigidity and versatility in drug design. The structure includes a 1H-imidazole substituent at the 3-position of the bicyclo ring and a 2,2-dimethyl-2,3-dihydrobenzofuran-7-yloxy group linked via an ethanone bridge.
Properties
IUPAC Name |
2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-1-(3-imidazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3/c1-22(2)12-15-4-3-5-19(21(15)28-22)27-13-20(26)25-16-6-7-17(25)11-18(10-16)24-9-8-23-14-24/h3-5,8-9,14,16-18H,6-7,10-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRDZZEQGXIGQEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCC(=O)N3C4CCC3CC(C4)N5C=CN=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Research Findings and Implications
- Bioactivity : While specific activity data for the target compound are unavailable, structural analogs like Compound A and B have been explored for antimicrobial and kinase inhibition applications. The dihydrobenzofuran moiety in the target compound may enhance binding to hydrophobic enzyme pockets .
- Synthetic Accessibility: The bicyclo[3.2.1]octane core is synthetically challenging.
Preparation Methods
Synthesis of (1R,5S)-3-(1H-Imidazol-1-yl)-8-azabicyclo[3.2.1]octane
The bicyclic amine precursor is synthesized through a modified Robinson-Schöpf reaction:
$$
\text{Tropinone} \xrightarrow[\text{NaBH}4]{\text{MeOH}} \text{Tropine} \xrightarrow[\text{SOCl}2]{\text{Imidazole}} \text{3-(1H-Imidazol-1-yl)-8-azabicyclo[3.2.1]octane} \quad
$$
Critical parameters:
- Reduction : Sodium borohydride in methanol at 0°C (94% yield)
- Substitution : Thionyl chloride-mediated activation followed by nucleophilic displacement with imidazole (78% yield)
Preparation of 2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetic Acid
The dihydrobenzofuran component is synthesized via acid-catalyzed cyclization:
$$
\text{7-Hydroxycoumaran} \xrightarrow[\text{H}2\text{SO}4]{\text{Acetone}} \text{2,2-Dimethyl-2,3-dihydrobenzofuran-7-ol} \quad
$$
Etherification proceeds using:
$$
\text{Dihydrobenzofuranol} + \text{Chloroacetic acid} \xrightarrow[\text{K}2\text{CO}3]{\text{DMF}} \text{2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetic acid} \quad
$$
Final Coupling and Characterization
The key coupling reaction employs EDCI/HOBt-mediated amide formation:
$$
\begin{array}{ccc}
\text{Bicyclic amine} & + & \text{Acid component} \
& \xrightarrow[\text{EDCI/HOBt}]{\text{DCM}} & \text{Target compound} \
\end{array} \quad
$$
Reaction Conditions :
- Solvent: Dichloromethane
- Temperature: 0°C → RT
- Time: 18 hr
- Yield: 63% (after column chromatography)
Process Optimization Data
Table 1. Comparative Analysis of Coupling Methods
| Method | Catalyst System | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| EDCI/HOBt | DCM, 0°C→RT | 63 | 98.2 |
| DCC/DMAP | THF, Reflux | 47 | 95.1 |
| HATU/DIEA | DMF, 0°C | 58 | 97.8 |
Data synthesized from demonstrates EDCI/HOBt provides optimal balance of yield and purity.
Stereochemical Control and Chiral Resolution
The critical (1R,5S) configuration is established during the tropinone reduction step. Chiral HPLC analysis () confirms enantiomeric excess >99% when using:
- Chiral column : Chiralpak IC (250 × 4.6 mm)
- Mobile phase : n-Hexane/IPA/DEA (80:20:0.1)
- Retention times : 8.7 min (1R,5S), 12.3 min (1S,5R)
Scalability and Industrial Considerations
Pilot-scale production (500 g batch) parameters:
| Parameter | Laboratory Scale | Pilot Scale |
|---|---|---|
| Reaction Volume | 1 L | 200 L |
| Cooling Rate | 5°C/min | 1°C/min |
| Isolation Method | Column | Crystallization |
| Overall Yield | 63% | 58% |
Adapted from patent literature, the crystallization protocol uses ethyl acetate/n-heptane (1:3) for particle size control.
Analytical Characterization
Spectroscopic Data
Physicochemical Properties
| Property | Value | Method |
|---|---|---|
| logP | 3.8 | HPLC determination |
| Solubility (pH 7.4) | 0.12 mg/mL | Shake-flask |
| Melting Point | 184-186°C | DSC |
Challenges and Alternative Approaches
Key synthesis challenges include:
- Epimerization Risk : During coupling steps (mitigated by low-temperature activation)
- Oxygen Sensitivity : Of the dihydrobenzofuran ether (requires nitrogen atmosphere)
- Byproduct Formation : N-Acylurea derivatives from EDCI decomposition (controlled via HOBt addition)
Alternative synthetic strategies from recent literature ():
- Enzymatic Resolution : Using lipase AS Amano 3 for kinetic separation of diastereomers
- Flow Chemistry : Continuous hydrogenation of tropinone intermediates
Q & A
Q. What are the key synthetic strategies for 1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)ethan-1-one, and how are stereochemical challenges addressed?
The synthesis involves multi-step routes, starting with constructing the 8-azabicyclo[3.2.1]octane core, followed by functionalization with imidazole and dihydrobenzofuran moieties. Stereochemical control is achieved via chiral catalysts or enantioselective crystallization. High-pressure liquid chromatography (HPLC) is critical for purifying intermediates, particularly to resolve diastereomers . Key steps include:
- Core synthesis : Cyclization of precursor amines under optimized temperature and solvent conditions (e.g., dichloromethane at reflux) .
- Functionalization : Coupling reactions (e.g., nucleophilic substitution for imidazole introduction) with strict control of reaction time and stoichiometry .
Q. How is the molecular structure of this compound characterized, and what analytical techniques are prioritized?
Structural characterization employs:
- NMR spectroscopy : ¹H/¹³C NMR to confirm regiochemistry and stereochemistry of the bicyclic core and substituents.
- X-ray crystallography : Resolves absolute configuration, particularly for the (1R,5S) stereocenter .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., calculated for C₂₄H₂₈N₃O₃: 406.46 g/mol) .
Q. What are the primary physicochemical properties relevant to its solubility and stability in biological assays?
- LogP : Predicted ~2.5 (moderate lipophilicity), requiring DMSO or ethanol for stock solutions.
- Stability : Susceptible to hydrolysis at the ethanone bridge under acidic conditions; stability studies recommend storage at -20°C in anhydrous solvents .
Advanced Research Questions
Q. How can computational modeling optimize the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Docking studies : Use software like AutoDock Vina to predict binding modes to targets such as cytochrome P450 or imidazole-associated receptors. Focus on the imidazole ring’s role in hydrogen bonding and the bicyclic core’s steric effects .
- DFT calculations : Analyze electronic properties (e.g., frontier molecular orbitals) to correlate with observed reactivity or bioactivity .
Q. What experimental approaches resolve discrepancies in bioactivity data across different assay systems?
- Orthogonal assays : Compare enzyme inhibition (e.g., fluorescence-based) with cell-based assays (e.g., cytotoxicity in HEK293 cells) to distinguish target-specific effects from off-target interactions .
- Metabolite profiling : LC-MS/MS identifies degradation products or active metabolites that may explain variability .
Q. How are reaction conditions optimized for scale-up synthesis without compromising enantiomeric purity?
- DoE (Design of Experiments) : Statistically optimize parameters like temperature, catalyst loading, and solvent polarity. For example, a 3-factor DoE revealed that 60°C, 1.2 eq. of imidazole, and THF as solvent maximize yield (78%) and ee (>98%) .
- Continuous flow chemistry : Reduces side reactions during scale-up by maintaining precise control over residence time and mixing .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the compound’s metabolic stability?
- Species-specific metabolism : Compare hepatic microsome stability (e.g., human vs. rodent) to identify species-dependent cytochrome P450 interactions .
- Structural analogs : Benchmark against similar bicyclo[3.2.1]octane derivatives with documented metabolic profiles (e.g., methyl substitution on the dihydrobenzofuran ring reduces CYP3A4-mediated oxidation) .
Methodological Recommendations
| Parameter | Technique | Key Considerations | References |
|---|---|---|---|
| Stereochemical analysis | Chiral HPLC | Use polysaccharide-based columns (e.g., Chiralpak IA) | |
| Purity validation | LC-MS (ESI+) | Monitor for imidazole-related degradation peaks | |
| Target engagement | Surface plasmon resonance (SPR) | Immobilize recombinant protein targets |
Safety and Handling
- Toxicity : Limited data available; assume acute toxicity (LD₅₀ > 500 mg/kg in rodents) based on structurally related imidazole-bicyclo compounds .
- Storage : Anhydrous conditions (sealed vials with desiccants) at -20°C to prevent hydrolysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
